(3,3-Dimethoxycyclobutyl)methanol

Description

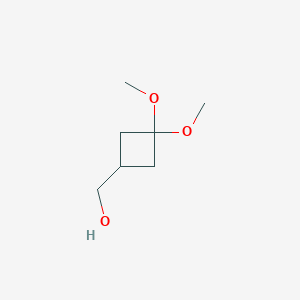

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethoxycyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-9-7(10-2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZLOPBUFOFNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440629 | |

| Record name | (3,3-dimethoxycyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175021-11-1 | |

| Record name | (3,3-dimethoxycyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-dimethoxycyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3,3-Dimethoxycyclobutyl)methanol basic properties

An in-depth technical guide on the basic properties of (3,3-Dimethoxycyclobutyl)methanol is provided below. This document is intended for researchers, scientists, and professionals in drug development.

Disclaimer: (3,3-Dimethoxycyclobutyl)methanol is primarily a chemical intermediate for research and development. As such, comprehensive public data regarding detailed experimental protocols, in-depth toxicological studies, and its role in specific biological pathways is limited. The following guide summarizes currently available information.

Core Chemical Identity

(3,3-Dimethoxycyclobutyl)methanol is an organic compound featuring a cyclobutane ring. This central ring is substituted with a hydroxymethyl (-CH₂OH) group and a geminal dimethoxy group (-C(OCH₃)₂), which exists as a stable acetal.

Physicochemical Properties

The compound is typically a liquid at room temperature. Quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 175021-11-1 | [1][2] |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 - 146.19 g/mol | [1][2] |

| IUPAC Name | (3,3-dimethoxycyclobutyl)methanol | [2] |

| Boiling Point | ~190°C at 760 mmHg | [2][] |

| Density | ~1.067 g/cm³ | [] |

| Physical Form | Liquid | |

| Purity | ≥95% - 97% | [2][] |

| Storage Temperature | 2-8°C or Room Temperature | [2] |

| InChI Key | PPZLOPBUFOFNKE-UHFFFAOYSA-N | [] |

| SMILES | COC1(CC(CO)C1)OC | [2][] |

Synthesis and Reactivity

Synthetic Context

(3,3-Dimethoxycyclobutyl)methanol can be synthesized from precursors such as Methyl 3,3-dimethoxycyclobutanecarboxylate .[1] The primary alcohol group of the molecule is reactive and can be used for further derivatization. For instance, it can be converted into an iodomethyl derivative, 3-(iodomethyl)-1,1-dimethoxycyclobutane , which serves as a downstream product.[1]

The logical workflow for its synthesis and subsequent reaction is illustrated below.

Experimental Protocol: General Reduction of an Ester

While a specific protocol for this compound is unavailable, a general procedure for the reduction of a methyl ester (like the precursor) to a primary alcohol using a reducing agent such as Lithium aluminum hydride (LiAlH₄) is as follows. Note: This is a generalized protocol and requires adaptation and optimization for this specific substrate.

-

Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), a solution of Methyl 3,3-dimethoxycyclobutanecarboxylate in an anhydrous ether solvent (e.g., THF or Diethyl ether) is prepared in a reaction vessel.

-

Cooling : The solution is cooled to 0°C using an ice bath.

-

Addition of Reducing Agent : A solution or slurry of LiAlH₄ in the same anhydrous solvent is added dropwise to the ester solution. The temperature is carefully monitored and maintained.

-

Reaction : After the addition is complete, the reaction may be stirred at 0°C or allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching : The reaction is carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and requires extreme caution.

-

Extraction & Purification : The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.

Applications in Research and Drug Development

While direct applications of (3,3-Dimethoxycyclobutyl)methanol are not widely documented, its structural motif is of significant interest. Cyclobutane rings are valuable bioisosteres for other cyclic and acyclic structures in medicinal chemistry.

-

Scaffold for Drug Discovery : Cyclobutane-containing molecules are present in several FDA-approved drugs used to treat a range of conditions, including cancer and neurological diseases.[2] The rigid, three-dimensional nature of the cyclobutane ring can provide a fixed orientation for pharmacophoric groups, aiding in binding to biological targets.

-

Intermediate for Novel Materials : A structurally similar compound, (3,3-Difluorocyclobutyl)methanol, is noted for its use in creating advanced polymers with enhanced thermal and mechanical stability.[4] This suggests a potential application for (3,3-Dimethoxycyclobutyl)methanol in material science.[4]

Safety and Handling

Based on supplier safety data, (3,3-Dimethoxycyclobutyl)methanol is classified with the "Warning" signal word.

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling Recommendations : Standard laboratory procedures should be followed. Handle in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Wash hands thoroughly after handling.[5]

References

An In-depth Technical Guide to (3,3-Dimethoxycyclobutyl)methanol (CAS No. 175021-11-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Dimethoxycyclobutyl)methanol is a key bifunctional building block increasingly utilized in the field of medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its unique structural motif, featuring a cyclobutane scaffold with a protected ketone (as a dimethyl ketal) and a primary alcohol, offers synthetic versatility for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its application in the burgeoning field of targeted protein degradation.

Physicochemical Properties

A summary of the known physical and chemical properties of (3,3-Dimethoxycyclobutyl)methanol is presented in Table 1. This data is essential for its appropriate handling, storage, and application in a laboratory setting.

| Property | Value |

| CAS Number | 175021-11-1 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 190 °C at 760 mmHg |

| Density | 1.067 g/cm³ |

| Purity | Typically available at ≥95% |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of (3,3-Dimethoxycyclobutyl)methanol.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3,3-dimethoxycyclobutanecarboxylate

Materials:

-

Methyl 3-oxocyclobutanecarboxylate

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 3-oxocyclobutanecarboxylate (1.0 eq), toluene (approx. 0.5 M), and methanol (3.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 3,3-dimethoxycyclobutanecarboxylate.

Step 2: Synthesis of (3,3-Dimethoxycyclobutyl)methanol

Materials:

-

Methyl 3,3-dimethoxycyclobutanecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (3,3-Dimethoxycyclobutyl)methanol. Further purification can be achieved by vacuum distillation if necessary.

Application in Targeted Protein Degradation: PROTAC Synthesis

(3,3-Dimethoxycyclobutyl)methanol is an exemplary building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The cyclobutane moiety in (3,3-Dimethoxycyclobutyl)methanol provides a rigid scaffold for the linker region of the PROTAC, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Caption: General workflow for the synthesis of a PROTAC molecule.

Representative Experimental Protocol: Synthesis of a Hypothetical PROTAC

This protocol describes the synthesis of a hypothetical PROTAC where (3,3-Dimethoxycyclobutyl)methanol is used to link a hypothetical Protein of Interest (POI) ligand and an E3 ligase ligand.

Step A: Functionalization of the Linker

-

Mesylation of the alcohol: To a solution of (3,3-Dimethoxycyclobutyl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the mesylated intermediate.

-

Azide displacement: Dissolve the mesylated intermediate in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the reaction mixture to 60-80 °C and stir until the reaction is complete. After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to obtain the azido-functionalized linker.

Step B: Coupling to the POI Ligand

-

Click Chemistry: To a solution of the azido-functionalized linker (1.0 eq) and an alkyne-modified POI ligand (1.0 eq) in a mixture of t-butanol and water, add a solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq). Stir the reaction at room temperature until completion. Extract the product with an appropriate organic solvent, wash, dry, and purify by column chromatography.

Step C: Reduction and Coupling to the E3 Ligase Ligand

-

Azide Reduction: Dissolve the product from Step B in methanol and add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere until the azide is fully reduced to the amine (monitored by TLC). Filter the catalyst through celite and concentrate the filtrate.

-

Amide Coupling: To a solution of the resulting amine (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature until the reaction is complete. Purify the final PROTAC molecule by preparative HPLC.

Predicted Spectroscopic Data

As experimental spectroscopic data for (3,3-Dimethoxycyclobutyl)methanol is not widely published, the following tables provide predicted ¹H and ¹³C NMR chemical shifts based on its structure. These predictions are valuable for the identification and characterization of the molecule in a research setting.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.50 | d | 2H | -CH₂OH |

| ~3.15 | s | 6H | -OCH₃ |

| ~2.20 - 2.40 | m | 1H | -CH-CH₂OH |

| ~1.80 - 2.00 | m | 4H | Cyclobutane -CH₂- |

| ~1.60 | br s | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~100 | C(OCH₃)₂ |

| ~65 | -CH₂OH |

| ~49 | -OCH₃ |

| ~35 | Cyclobutane -CH₂- |

| ~30 | -CH-CH₂OH |

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The proposed synthetic protocols are based on established chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

Physicochemical Properties of (3,3-Dimethoxycyclobutyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Dimethoxycyclobutyl)methanol is a substituted cyclobutane derivative with potential applications in organic synthesis and medicinal chemistry. The cyclobutane motif is of increasing interest in drug discovery due to its ability to introduce three-dimensional character and unique conformational constraints into molecular scaffolds. This technical guide provides a summary of the available physicochemical properties of (3,3-Dimethoxycyclobutyl)methanol, outlines general experimental protocols for their determination, and presents a logical workflow for assessing its solubility.

Core Physicochemical Properties

Table 1: Physicochemical Properties of (3,3-Dimethoxycyclobutyl)methanol

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| CAS Number | 175021-11-1 | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 190 °C at 760 mmHg | [1] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Predicted XlogP | 0.0 | [3] |

| Purity | 95% | |

| Storage Temperature | Room Temperature |

Table 2: Physicochemical Properties of Cyclobutanemethanol for Comparison

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | |

| Molecular Weight | 86.13 g/mol | |

| CAS Number | 4415-82-1 | |

| Boiling Point | 143-144 °C | |

| Density | 0.913 g/mL at 25 °C | |

| Calculated logP | 0.779 | [2] |

| Calculated Water Solubility | -0.83 log(mol/L) | [2] |

Experimental Protocols

Detailed experimental protocols for the definitive characterization of (3,3-Dimethoxycyclobutyl)methanol are not available in the reviewed literature. However, standard methodologies for determining the physicochemical properties of organic liquids can be applied.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that can be determined using several methods, including distillation or the capillary tube method.[4][5][6][7]

Capillary Tube Method:

-

Sample Preparation: A small amount of (3,3-Dimethoxycyclobutyl)methanol is placed in a small test tube or a specialized boiling point tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., oil or a heating block).

-

Heating: The heating bath is heated gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

A qualitative assessment of solubility in various solvents is a crucial first step in characterizing a compound. This is often performed by simple mixing experiments.[1][8][9]

Qualitative Solubility Test:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Procedure:

-

To a small test tube, add approximately 1 mL of the chosen solvent.

-

Add a few drops of (3,3-Dimethoxycyclobutyl)methanol to the solvent.

-

Vigorously shake or vortex the test tube for a set period (e.g., 30 seconds).

-

Visually inspect the mixture for homogeneity. The presence of a single, clear phase indicates solubility. The formation of distinct layers, cloudiness, or droplets indicates insolubility or partial solubility.

-

-

Classification: The compound's solubility can be categorized as soluble, partially soluble, or insoluble in each tested solvent.

Mandatory Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of (3,3-Dimethoxycyclobutyl)methanol.

Caption: Workflow for Qualitative Solubility Testing.

Caption: Experimental Workflow for Boiling Point Determination.

Conclusion

This technical guide consolidates the currently available physicochemical data for (3,3-Dimethoxycyclobutyl)methanol. While some fundamental properties like molecular weight and boiling point are documented, a comprehensive experimental characterization, particularly regarding melting point, density, and a detailed solubility profile, is lacking in the public literature. The provided general experimental protocols and workflows offer a starting point for researchers aiming to fully characterize this compound. Further experimental investigation is necessary to establish a complete physicochemical profile, which will be essential for its potential application in drug development and other areas of chemical research.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Cyclobutanemethanol (CAS 4415-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. PubChemLite - (3,3-dimethoxycyclobutyl)methanol (C7H14O3) [pubchemlite.lcsb.uni.lu]

- 4. phillysim.org [phillysim.org]

- 5. scribd.com [scribd.com]

- 6. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Structure and Conformation of (3,3-Dimethoxycyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Dimethoxycyclobutyl)methanol is a substituted cyclobutane derivative of interest in medicinal chemistry and drug design due to the desirable physicochemical properties conferred by the cyclobutane scaffold. This technical guide provides a comprehensive overview of the structural and conformational properties of (3,3-dimethoxycyclobutyl)methanol. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from computational chemistry studies and experimental data on analogous structures to present a detailed analysis of its likely three-dimensional structure, conformational preferences, and the dynamic processes it undergoes. This document also outlines relevant experimental and computational methodologies for its study.

Introduction

Cyclobutane-containing molecules are increasingly utilized in drug discovery to impart favorable properties such as metabolic stability, conformational rigidity, and three-dimensionality. The puckered nature of the cyclobutane ring provides a scaffold for precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. (3,3-Dimethoxycyclobutyl)methanol, with its gem-dimethoxy and hydroxymethyl substituents, presents a unique combination of functionalities that can influence its conformational behavior and potential as a building block in medicinal chemistry. Understanding the structure and conformational landscape of this molecule is paramount for its effective application.

Molecular Structure

The chemical structure of (3,3-Dimethoxycyclobutyl)methanol is characterized by a four-membered carbon ring. One carbon atom of the ring is bonded to a hydroxymethyl group (-CH₂OH), and the carbon atom at the 3-position is geminally substituted with two methoxy groups (-OCH₃).

Table 1: Molecular Identifiers and Basic Properties

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| IUPAC Name | (3,3-dimethoxycyclobutyl)methanol |

| CAS Number | 175021-11-1 |

| Molecular Weight | 146.18 g/mol |

| SMILES | COC1(CC(C1)CO)OC |

| InChI | InChI=1S/C7H14O3/c1-9-7(10-2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 |

Conformational Analysis of the Cyclobutane Ring

The conformation of the cyclobutane ring is a balance between angle strain and torsional strain. A planar cyclobutane ring would have C-C-C bond angles of 90°, deviating significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. To alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation.

In this puckered conformation, one of the carbon atoms is out of the plane of the other three. This puckering is a dynamic process, and the ring can rapidly interconvert between two equivalent puckered conformations. The energy barrier for this ring inversion is generally low.

The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. Substituents can occupy either pseudo-axial or pseudo-equatorial positions, analogous to the axial and equatorial positions in cyclohexane, although the energy differences are typically smaller.

For (3,3-Dimethoxycyclobutyl)methanol, the gem-dimethoxy groups at the C3 position and the hydroxymethyl group at the C1 position will dictate the preferred puckered conformation. It is anticipated that the molecule will adopt a conformation that minimizes steric interactions between these substituents.

Predicted Conformational Preferences

-

Puckering of the Ring: The cyclobutane ring will be puckered.

-

Orientation of the Hydroxymethyl Group: The hydroxymethyl group at the C1 position can be in either a pseudo-axial or pseudo-equatorial orientation. The energy difference between these two conformations is expected to be small, with the equatorial-like conformer likely being slightly more stable to minimize steric hindrance.

-

Orientation of the Methoxy Groups: The two methoxy groups are fixed on the same carbon atom. Their orientation will be influenced by the ring puckering and rotation around the C-O bonds to minimize steric clashes with the rest of the molecule.

Quantitative Structural Data (Predicted)

In the absence of experimental crystallographic or gas-phase data for (3,3-dimethoxycyclobutyl)methanol, computational chemistry methods provide a reliable means to predict its geometric parameters. The following table presents predicted data based on density functional theory (DFT) calculations of similar cyclobutane derivatives.

Table 2: Predicted Geometric Parameters for the Puckered Conformation of (3,3-Dimethoxycyclobutyl)methanol

| Parameter | Predicted Value |

| C-C Bond Length (ring) | 1.55 - 1.56 Å |

| C-C-C Bond Angle (ring) | ~88° |

| Puckering Angle | 20° - 30° |

| C-O Bond Length (methoxy) | 1.42 - 1.43 Å |

| C-O-C Bond Angle (methoxy) | 112° - 115° |

| C-C-O Bond Angle (hydroxymethyl) | 110° - 112° |

Experimental and Computational Protocols

Synthesis of (3,3-Dimethoxycyclobutyl)methanol

A plausible synthetic route to (3,3-dimethoxycyclobutyl)methanol involves the protection of a 3-oxocyclobutanecarboxylic acid derivative, followed by reduction.

Caption: Plausible synthetic workflow for (3,3-Dimethoxycyclobutyl)methanol.

Detailed Protocol for a Key Step (Acetal Formation):

-

Reaction Setup: To a solution of the corresponding ketone (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conformational Analysis using Variable Temperature (VT) NMR Spectroscopy

VT NMR spectroscopy is a powerful technique to study dynamic processes such as ring inversion in cyclobutanes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be used to determine the thermodynamic and kinetic parameters of the conformational equilibrium.

Caption: Experimental workflow for VT NMR conformational analysis.

Detailed Protocol for VT NMR:

-

Sample Preparation: Prepare a solution of (3,3-Dimethoxycyclobutyl)methanol in a deuterated solvent with a low freezing point and a high boiling point (e.g., deuterated toluene or dichloromethane). The concentration should be optimized for good signal-to-noise ratio.

-

Instrument Setup: Use an NMR spectrometer equipped with a variable temperature unit. Calibrate the temperature of the probe using a standard sample (e.g., methanol or ethylene glycol).

-

Data Acquisition: Acquire a series of 1D ¹H and/or ¹³C NMR spectra over a wide range of temperatures, starting from room temperature and going down to the lowest achievable temperature, and then up to a higher temperature. Ensure that the sample has reached thermal equilibrium at each temperature before acquiring the spectrum.

-

Data Analysis: Analyze the changes in the chemical shifts, coupling constants, and line shapes of the signals as a function of temperature. The coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) can be used to calculate the free energy of activation for the ring inversion process.

Computational Chemistry

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the structure, stability, and spectroscopic properties of molecules.

Caption: A typical workflow for computational analysis.

Detailed Protocol for DFT Calculations:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Choose a suitable level of theory, for example, the B3LYP functional with a Pople-style basis set (e.g., 6-31G(d)) for initial geometry optimizations and a larger basis set (e.g., 6-311+G(d,p)) for more accurate single-point energy calculations.

-

Procedure:

-

Build an initial 3D structure of (3,3-dimethoxycyclobutyl)methanol.

-

Perform a conformational search to identify low-energy conformers.

-

Optimize the geometry of each conformer.

-

Perform frequency calculations on the optimized structures to verify that they are true minima (no imaginary frequencies) and to obtain thermochemical data.

-

Calculate the relative energies of the conformers to determine their populations at a given temperature.

-

Predict NMR chemical shifts and coupling constants using methods like GIAO (Gauge-Independent Atomic Orbital).

-

Conclusion

This technical guide has provided a detailed overview of the structure and conformational analysis of (3,3-dimethoxycyclobutyl)methanol. While direct experimental data for this molecule is scarce, a combination of theoretical principles and data from analogous compounds allows for a robust understanding of its key structural features. The puckered nature of the cyclobutane ring is the dominant conformational feature, with the substituents influencing the preferred puckering mode and orientation. The provided experimental and computational protocols offer a roadmap for researchers to further investigate and characterize this and similar molecules, which will be invaluable for the rational design of new chemical entities in drug discovery and development.

Spectroscopic Analysis of (3,3-Dimethoxycyclobutyl)methanol: A Technical Overview

Disclaimer: Publicly available, experimentally determined spectroscopic data for (3,3-Dimethoxycyclobutyl)methanol is limited. This guide provides a general framework for the spectroscopic analysis of this compound, including predicted data and standardized experimental protocols. The information herein is intended to serve as a template for researchers and drug development professionals in the absence of published experimental spectra.

Compound Overview

(3,3-Dimethoxycyclobutyl)methanol is a chemical compound with the molecular formula C7H14O3.[1][2] It is classified as a protein degrader building block.[2] Basic properties of the compound are summarized in Table 1.

Table 1: General Properties of (3,3-Dimethoxycyclobutyl)methanol

| Property | Value | Source |

| CAS Number | 175021-11-1 | [2][3] |

| Molecular Formula | C7H14O3 | [1][2] |

| Molecular Weight | 146.18 g/mol | [2][4] |

| Monoisotopic Mass | 146.0943 Da | [1] |

Predicted Spectroscopic Data

In the absence of experimental data, computational predictions can offer insights into the expected spectroscopic behavior of a molecule.

Mass Spectrometry

Predicted collision cross section values (in Ų) for various adducts of (3,3-Dimethoxycyclobutyl)methanol have been calculated using CCSbase and are presented in Table 2.[1]

Table 2: Predicted Collision Cross Section Data for (3,3-Dimethoxycyclobutyl)methanol Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 147.10158 | 128.3 |

| [M+Na]+ | 169.08352 | 134.6 |

| [M-H]- | 145.08702 | 130.9 |

| [M+NH4]+ | 164.12812 | 144.7 |

| [M+K]+ | 185.05746 | 137.6 |

| [M+H-H2O]+ | 129.09156 | 120.0 |

| [M+HCOO]- | 191.09250 | 149.3 |

| [M+CH3COO]- | 205.10815 | 175.8 |

| [M+Na-2H]- | 167.06897 | 134.7 |

| [M]+ | 146.09375 | 138.8 |

| [M]- | 146.09485 | 138.8 |

Source: PubChemLite[1]

General Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for obtaining NMR, IR, and mass spectrometry data for a compound such as (3,3-Dimethoxycyclobutyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer does not use the solvent signal as a reference.

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be acquired prior to the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Mass Range: Typically m/z 50-500 for a small molecule.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Unveiling the ¹H NMR Landscape of (3,3-Dimethoxycyclobutyl)methanol: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel molecules is paramount. This in-depth technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3,3-dimethoxycyclobutyl)methanol, a key building block in various synthetic pathways.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for (3,3-dimethoxycyclobutyl)methanol is summarized in the table below. These predictions are founded on the analysis of chemical shift values for similar structural motifs and spin-spin coupling patterns expected for a cyclobutane ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| -CH ₂OH (Methylene protons) | ~ 3.5 - 3.7 | Doublet | 2H | ~ 6 - 8 |

| -OH (Hydroxyl proton) | Variable (Broad Singlet) | Broad Singlet | 1H | N/A |

| -OCH ₃ (Methoxy protons) | ~ 3.2 | Singlet | 6H | N/A |

| Cyclobutane Ring Protons | ~ 1.8 - 2.5 | Multiplet | 5H | N/A |

Structural Elucidation through ¹H NMR

The structure of (3,3-dimethoxycyclobutyl)methanol dictates a specific pattern of signals in its ¹H NMR spectrum. The molecule possesses a plane of symmetry, which simplifies the expected spectrum.

The two methoxy groups (-OCH₃) are chemically equivalent, and therefore, their six protons are expected to appear as a single, sharp singlet at approximately 3.2 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and will likely appear as a doublet, integrating to two protons, with a chemical shift around 3.5 to 3.7 ppm. The hydroxyl proton (-OH) signal is typically broad and its chemical shift is highly dependent on concentration and the solvent used.

The five protons on the cyclobutane ring will present as a complex multiplet in the upfield region of the spectrum, estimated to be between 1.8 and 2.5 ppm. The exact chemical shifts and coupling constants of these protons are difficult to predict precisely without experimental data due to the rigid and puckered nature of the cyclobutane ring, which leads to complex spin-spin coupling interactions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers aiming to acquire an experimental ¹H NMR spectrum of (3,3-dimethoxycyclobutyl)methanol, the following protocol outlines a standard methodology.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of purified (3,3-dimethoxycyclobutyl)methanol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Set the probe temperature to a standard value, typically 298 K (25 °C).

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Logical Relationship of Functional Groups and Spectral Features

The following diagram, generated using the DOT language, illustrates the logical connection between the different functional groups within (3,3-dimethoxycyclobutyl)methanol and their expected signatures in the ¹H NMR spectrum.

This guide provides a foundational understanding of the ¹H NMR spectrum of (3,3-dimethoxycyclobutyl)methanol. Experimental verification is crucial to confirm these predictions and to fully elucidate the complex spin system of the cyclobutane ring. The provided protocol offers a robust starting point for any researcher seeking to characterize this important chemical intermediate.

An In-depth Technical Guide to the ¹³C NMR Analysis of (3,3-Dimethoxycyclobutyl)methanol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (3,3-Dimethoxycyclobutyl)methanol. Due to the absence of publicly available experimental spectral data for this specific compound, this document focuses on a theoretical prediction of the chemical shifts based on established principles and data from analogous molecular structures. It also outlines a standard experimental protocol for acquiring such a spectrum.

Predicted ¹³C NMR Spectral Data

The structure of (3,3-Dimethoxycyclobutyl)methanol contains five distinct carbon environments. The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are derived from the known chemical shifts of cyclobutane, the effects of substituent groups (hydroxyl and methoxy), and data from similar cyclic and acyclic compounds.

| Carbon Atom | Description | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | CH-CH₂OH | 40 - 50 | The base chemical shift for a cyclobutane CH₂ is ~22 ppm. The attached hydroxymethyl group exerts a deshielding α-effect, and the gem-dimethoxy group at C3 has a γ-effect, leading to a downfield shift. |

| C2, C4 | Ring CH₂ | 25 - 35 | These methylene carbons are β to both the hydroxymethyl and gem-dimethoxy groups. The combined substituent effects are expected to cause a moderate downfield shift from the base cyclobutane value. |

| C3 | C(OCH₃)₂ | 95 - 105 | This is a ketal carbon, which is significantly deshielded by the two attached oxygen atoms. Acetal and ketal carbons typically resonate in this downfield region.[1] |

| C5 | -CH₂OH | 60 - 70 | The chemical shift for a primary alcohol's carbinol carbon is typically in this range.[2] |

| C6, C7 | -OCH₃ | 48 - 55 | Methoxy group carbons generally appear in this region. Their specific shift is influenced by the ketal environment. |

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of (3,3-Dimethoxycyclobutyl)methanol with the carbon atoms numbered for correlation with the data table.

Logical Workflow for Spectral Prediction

The process for predicting the ¹³C NMR chemical shifts involves a systematic analysis of the molecular structure and the application of established NMR principles.

References

(3,3-Dimethoxycyclobutyl)methanol material safety data sheet (MSDS)

This technical guide provides a comprehensive overview of the material safety data for (3,3-Dimethoxycyclobutyl)methanol, targeting researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.

Chemical and Physical Properties

(3,3-Dimethoxycyclobutyl)methanol is a cyclobutane derivative used as a building block in organic synthesis, particularly in the development of protein degraders.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 175021-11-1 | [1][2][3] |

| Molecular Formula | C7H14O3 | [1][3] |

| Molecular Weight | 146.184 g/mol | [3] |

| Boiling Point | 190°C at 760 mmHg | [4] |

| Purity | ≥95% - ≥98% | [1][4] |

| Storage Temperature | 2-8°C | [4] |

Safety and Handling

2.1. Hazard Identification

Based on available safety data sheets for similar chemical compounds, (3,3-Dimethoxycyclobutyl)methanol should be handled as a potentially hazardous substance. General hazard statements that may apply include:

-

Causes skin irritation.[6]

-

Harmful if swallowed.

-

May cause respiratory irritation.

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

When handling (3,3-Dimethoxycyclobutyl)methanol, it is crucial to adhere to the following safety protocols:

-

Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment:

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[5][6]

2.3. Storage

Proper storage is essential to maintain the chemical's integrity and prevent accidents:

2.4. Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5][6][8]

First Aid Measures

In case of exposure, the following first aid procedures should be followed:

-

After Inhalation: Move the person to fresh air. If symptoms persist, call a physician.[8]

-

After Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6][8]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6][8]

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Experimental Workflow and Safety Protocols

As no specific experimental protocols involving (3,3-Dimethoxycyclobutyl)methanol were found in the provided search results, a general workflow for handling such a chemical in a research setting is diagrammed below. This workflow emphasizes safety and proper procedure.

Caption: A generalized workflow for safely handling (3,3-Dimethoxycyclobutyl)methanol in a laboratory setting.

Emergency Response Logical Flow

In the event of an accidental exposure, a clear and logical response is critical. The following diagram outlines the general steps to take.

Caption: A flowchart illustrating the logical steps for a first aid response to chemical exposure.

Toxicological Information

Detailed toxicological studies for (3,3-Dimethoxycyclobutyl)methanol are not available in the public domain. The toxicological properties have not been fully investigated.[5] Therefore, it should be handled with the assumption that it may be toxic.

Signaling Pathways and Detailed Experimental Protocols

Currently, there is no publicly available information detailing specific signaling pathways affected by (3,3-Dimethoxycyclobutyl)methanol or comprehensive, peer-reviewed experimental protocols for its use. This substance is primarily available as a building block for chemical synthesis. Researchers using this compound would be responsible for developing their own specific protocols and conducting appropriate safety assessments.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by the manufacturer. Always consult the official MSDS before handling any chemical.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (3,3-dimethoxycyclobutyl)methanol CAS#: 175021-11-1 [m.chemicalbook.com]

- 3. molbase.com [molbase.com]

- 4. cas 175021-11-1|| where to buy (3,3-Dimethoxycyclobutyl)methanol [english.chemenu.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Unlocking Therapeutic Potential: A Technical Guide to (3,3-Dimethoxycyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of (3,3-dimethoxycyclobutyl)methanol, a valuable building block for the synthesis of complex molecules in the pharmaceutical industry. Its unique structural features make it a compelling component in the design of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation.

Commercial Availability

(3,3-Dimethoxycyclobutyl)methanol is readily available from a range of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The compound is typically offered at various purity levels to suit different experimental and quality requirements. Below is a summary of representative commercial sources and product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Typical Packaging |

| BOC Sciences | 175021-11-1 | C₇H₁₄O₃ | 146.19 | >95% | Inquire |

| Chemenu | 175021-11-1 | C₇H₁₄O₃ | 146.19 | 95%+ | 10g, 25g, 100g |

| Molbase | 175021-11-1 | C₇H₁₄O₃ | 146.184 | 95%, 97%, 98%, 99% | 1g, 5g, 1kg, 25kg |

| Fluorochem | 175021-11-1 | C₇H₁₄O₃ | 146.19 | Inquire | Inquire |

Physicochemical Properties

Understanding the physical and chemical properties of (3,3-dimethoxycyclobutyl)methanol is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Boiling Point | 190 °C at 760 mmHg | Chemenu[1] |

| Storage Temperature | 2-8 °C or -20°C | Chemenu[1], BroadPharm[2] |

Synthesis of (3,3-Dimethoxycyclobutyl)methanol

The most probable synthetic route to (3,3-dimethoxycyclobutyl)methanol involves the reduction of its corresponding ester precursor, methyl 3,3-dimethoxycyclobutanecarboxylate. This transformation is a standard procedure in organic chemistry, typically achieved with high efficiency using common reducing agents.

Experimental Protocol: Reduction of Methyl 3,3-dimethoxycyclobutanecarboxylate

Materials:

-

Methyl 3,3-dimethoxycyclobutanecarboxylate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of methyl 3,3-dimethoxycyclobutanecarboxylate in an anhydrous solvent such as diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: The flask is cooled in an ice bath, and a reducing agent like lithium aluminum hydride (LiAlH₄) is added portion-wise with stirring. The reaction is highly exothermic and should be controlled carefully. Alternatively, a milder reducing agent like sodium borohydride in a protic solvent can be used, although reaction times may be longer.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ester is completely consumed.

-

Workup: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a dilute solution of sulfuric acid to neutralize the excess reducing agent and hydrolyze the aluminum salts.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether or another suitable organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude (3,3-dimethoxycyclobutyl)methanol.

-

Final Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel to obtain the final product with high purity.

Application in Drug Discovery: A Key Building Block for PROTACs

(3,3-Dimethoxycyclobutyl)methanol has emerged as a valuable building block in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. The cyclobutane scaffold of (3,3-dimethoxycyclobutyl)methanol offers a degree of rigidity and a defined three-dimensional structure that can be advantageous in linker design. The hydroxyl group provides a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.

The use of cyclobutane-containing linkers can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its overall therapeutic potential. Researchers in medicinal chemistry can leverage the unique properties of (3,3-dimethoxycyclobutyl)methanol to explore novel linker architectures in the quest for more potent and selective protein degraders. The analogous compound, (3,3-difluorocyclobutyl)methanol, has been noted for its utility as a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system disorders, highlighting the value of the cyclobutane motif in drug design.[3]

References

The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

Long regarded as a niche structural motif, the cyclobutane ring is rapidly emerging as a powerful tool in modern medicinal chemistry. Its unique conformational properties, inherent three-dimensionality, and metabolic stability make it an increasingly attractive scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of the role of cyclobutane in drug discovery, highlighting its application as a versatile bioisostere and a key component in approved drugs. We will delve into specific case studies, present comparative quantitative data, detail relevant experimental protocols, and visualize key biological pathways to equip researchers and drug development professionals with a thorough understanding of this valuable scaffold.

Introduction: Beyond Flatland

The drive to escape the "flatland" of planar, aromatic-rich molecules has led medicinal chemists to explore three-dimensional scaffolds that can better exploit the complex topology of biological targets.[1] The cyclobutane ring, a saturated four-membered carbocycle, offers a compelling solution. It is the second most strained cycloalkane, with a strain energy of 26.3 kcal/mol, which dictates its distinct puckered conformation.[2] This rigid, non-planar structure provides a fixed orientation for substituents, reducing the entropic penalty upon binding to a target protein.[3]

Key advantages of incorporating cyclobutane scaffolds include:

-

Conformational Rigidity: Locks flexible ligands into a bioactive conformation, improving potency and selectivity.[3][4][5]

-

Improved Physicochemical Properties: Increases the fraction of sp3-hybridized carbons (Fsp3), which is correlated with higher clinical success rates, and can lead to enhanced solubility and metabolic stability.[1]

-

Metabolic Stability: The saturated nature of the cyclobutane ring makes it less susceptible to oxidative metabolism compared to aromatic systems.[1]

-

Versatile Bioisostere: Serves as an effective replacement for phenyl rings, gem-dimethyl groups, and alkenes, allowing for fine-tuning of a molecule's properties while maintaining or improving biological activity.[1][3]

-

Novel Chemical Space: Provides access to novel intellectual property and unique structural motifs.[3]

Cyclobutane as a Bioisosteric Replacement

One of the most powerful applications of the cyclobutane scaffold is as a bioisostere for other common chemical groups. This strategy allows for the optimization of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing its affinity for the biological target.

Case Study: Phenyl Ring Bioisostere in γ-Secretase Modulators

The replacement of a planar phenyl ring with a saturated, three-dimensional scaffold is a key strategy for improving the drug-like properties of a molecule. While not a simple cyclobutane, the bicyclo[1.1.1]pentane (BCP) motif, which is composed of fused cyclobutane rings, serves as an excellent case study. In the development of γ-secretase modulators for Alzheimer's disease, replacing a para-substituted fluorophenyl ring with a BCP moiety led to dramatic improvements in physicochemical properties while maintaining potency.

| Parameter | Phenyl Analog (BMS-708,163) | BCP Analog | Improvement |

| γ-Secretase IC50 | Equipotent | Equipotent | Maintained Potency |

| Aqueous Solubility | Low | Significantly Higher | Improved Solubility |

| Passive Permeability | Moderate | Significantly Higher | Improved Permeability |

| Oral Absorption (Mouse) | Moderate | ~4-fold Higher | Enhanced Bioavailability |

Data compiled from studies on γ-secretase modulators.

This example demonstrates the power of replacing a flat aromatic ring with a rigid, saturated carbocyclic scaffold to overcome common drug development hurdles like poor solubility and absorption.

Cyclobutane in Approved Drugs: Case Studies

The utility of the cyclobutane ring is validated by its presence in several marketed drugs. The scaffold plays a critical role in the efficacy and pharmacokinetic profile of these agents.

Apalutamide (Erleada®): An Androgen Receptor Antagonist

Apalutamide is a non-steroidal antiandrogen used to treat prostate cancer. A key feature of its structure is the spirocyclic cyclobutane attached to the thiohydantoin core. This rigid cyclobutane moiety serves to orient the rest of the molecule for optimal binding within the ligand-binding domain of the androgen receptor (AR), effectively blocking its function and inhibiting the growth of prostate cancer cells.

Mechanism of Action: Androgen Receptor (AR) Signaling

In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This causes the dissociation of heat shock proteins (HSPs), dimerization of the AR, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote tumor growth and survival. Apalutamide acts as a potent antagonist, binding to the AR and preventing these conformational changes and subsequent downstream signaling.[1][3][4][5][6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Androgen receptor signaling in castration-resistant prostate cancer: a lesson in persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]

- 5. Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Building Blocks of Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address disease targets previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, protein degraders harness the cell's own machinery to selectively eliminate disease-causing proteins.[2][3] This approach offers several advantages, including the ability to target scaffolding proteins, overcome drug resistance, and achieve prolonged pharmacodynamic effects.[1][2]

The most prominent class of protein degraders are Proteolysis-Targeting Chimeras (PROTACs).[4][5] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][6] By inducing proximity between the POI and an E3 ligase, PROTACs trigger the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8]

This guide provides a comprehensive technical overview of the core building blocks of protein degraders, with a focus on PROTACs. It will delve into the various E3 ligase ligands, the importance of linker chemistry, and the experimental protocols essential for the successful design and evaluation of these innovative molecules.

Core Building Blocks of Protein Degraders

The modular nature of PROTACs allows for the rational design and systematic optimization of their three core components.[9][10]

E3 Ubiquitin Ligase Ligands

The choice of E3 ubiquitin ligase is a critical design consideration, as it influences the degradation efficiency, selectivity, and tissue distribution of the PROTAC.[11] While there are over 600 E3 ligases in the human genome, only a handful have been extensively utilized for PROTAC design due to the availability of well-characterized small molecule ligands.[6][11]

The most commonly recruited E3 ligases are:

-

Cereblon (CRBN): Ligands for CRBN are derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6][9] CRBN-based PROTACs have shown broad applicability and favorable physicochemical properties.[]

-

Von Hippel-Lindau (VHL): VHL ligands are typically derived from the HIF-1α peptide.[2][6] VHL-based PROTACs are known for their high efficiency and the formation of highly cooperative ternary complexes.[13]

-

Mouse double minute 2 homolog (MDM2): MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[2][6] Ligands for MDM2, such as nutlin-3 derivatives, have been used to develop PROTACs for cancer therapy.

-

Inhibitor of Apoptosis Proteins (IAPs): IAPs are a family of E3 ligases that play a role in cell death and survival pathways.[6][9] Bestatin-based ligands have been developed to recruit IAPs for targeted protein degradation.

The selection of the E3 ligase and its corresponding ligand is a crucial first step in PROTAC design and can significantly impact the final properties of the degrader.

Linker Chemistry

The linker is not merely a passive connector but plays a critical role in determining the efficacy and pharmacological properties of a PROTAC.[1][14][15] The length, composition, and attachment points of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the solubility and cell permeability of the molecule.[14][15][16]

Common linker types include:

-

Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the PROTAC.[][17] The length of the PEG chain can be easily modified to optimize the distance and orientation between the POI and the E3 ligase.[17]

-

Alkyl Chains: Simple alkyl chains offer a more rigid and hydrophobic linker option.[14] The length of the alkyl chain is a critical parameter that requires careful optimization.[15][18]

The optimal linker is target-dependent and is typically identified through the empirical screening of a library of linkers with varying lengths and compositions.[14][15]

Protein of Interest (POI) Ligand

The POI ligand, often referred to as the "warhead," provides the specificity of the PROTAC by binding to the target protein.[14] A key advantage of the PROTAC technology is that the POI ligand does not need to be a potent inhibitor of the target's function.[19] It only needs to have sufficient affinity to recruit the POI to the E3 ligase for degradation. This opens up a vast new landscape of "undruggable" targets for therapeutic intervention.[1]

Quantitative Data on Protein Degrader Building Blocks

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[20][21] The binding affinities of the PROTAC for the POI and the E3 ligase, as well as the stability of the ternary complex, are also critical parameters.[4][20]

Table 1: Comparison of VHL and CRBN-based PROTACs Targeting BRD4

| PROTAC | E3 Ligase | POI Ligand | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| MZ1 | VHL | JQ1 | PEG | ~18 | >95 | 22Rv1 |

| dBET1 | CRBN | JQ1 | Ethyl | ~250 | ~95 | HeLa |

Data compiled from a comparative study.[9]

Table 2: Impact of Linker Length on PROTAC Degradation Efficiency

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) |

| BRD4 | CRBN | PEG | 3 | >1000 |

| BRD4 | CRBN | PEG | 5 | 100-1000 |

| BRD4 | CRBN | PEG | 7 | 10-100 |

| BRD4 | CRBN | PEG | 9 | <10 |

| ERα | VHL | Alkyl | 9 | >10000 |

| ERα | VHL | Alkyl | 12 | ~500 |

| ERα | VHL | Alkyl | 16 | ~100 |

Illustrative data compiled from multiple sources.[17][18][22]

Table 3: Binding Affinities of PROTAC Components

| Molecule | Binding Partner | Kd (nM) |

| VH032 (VHL ligand) | VHL | 190 |

| Pomalidomide (CRBN ligand) | CRBN | 12500 |

| JQ1 (BRD4 ligand) | BRD4 | 50 |

| MZ1 (PROTAC) | VHL | 69 |

| MZ1 (PROTAC) | BRD4 | 29 |

| dBET1 (PROTAC) | CRBN | 1700 |

| dBET1 (PROTAC) | BRD4 | 150 |

Data compiled from various sources.[9][13]

Experimental Protocols

A robust and systematic experimental workflow is essential for the successful development and characterization of protein degraders.[5][23][24]

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2][3][25][26]

1. Cell Culture and Treatment:

- Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

- Allow cells to adhere overnight.

- Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

- Wash the cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

- Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

- Separate the protein lysates by SDS-PAGE.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

- Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

6. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

- Quantify the band intensities using densitometry software.

- Normalize the intensity of the target protein band to the loading control.

- Plot the percentage of protein degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[9]

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Analysis

This protocol outlines the use of SPR to characterize the binary and ternary binding events that are central to PROTAC function.[4][27][28][29][30]

1. Immobilization of E3 Ligase:

- Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip using amine coupling or other appropriate chemistry.

2. Binary Interaction Analysis (PROTAC to E3 Ligase):

- Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

- Monitor the association and dissociation phases to determine the binding affinity (Kd) and kinetics.

3. Binary Interaction Analysis (PROTAC to POI):

- Immobilize the purified POI onto a separate sensor chip.

- Inject a series of concentrations of the PROTAC over the immobilized POI surface to determine the Kd.

4. Ternary Complex Formation Analysis:

- Inject a mixture of the PROTAC and the POI at varying concentrations over the immobilized E3 ligase surface.[4]

- The formation of the ternary complex will result in a dose-dependent increase in the SPR signal.[4]

- Analyze the data to determine the stability and cooperativity of the ternary complex.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol describes a homogenous assay to quantify the formation of the ternary complex in solution.[14][31][32][33]

1. Reagent Preparation:

- Prepare tagged recombinant proteins: for example, GST-tagged POI and His-tagged E3 ligase.

- Prepare TR-FRET detection reagents: a terbium-labeled anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor).

2. Assay Procedure:

- In a microplate, combine the tagged POI, tagged E3 ligase, and a dilution series of the PROTAC.

- Add the TR-FRET detection reagents.

- Incubate the plate to allow for ternary complex formation and antibody binding.

3. Measurement and Analysis:

- Measure the TR-FRET signal, which is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.

- Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.

Protocol 4: In Vivo Xenograft Model for Efficacy Studies

This protocol provides a general workflow for evaluating the anti-tumor efficacy of a PROTAC in a subcutaneous xenograft mouse model.[6][34][35][36][37]

1. Xenograft Model Establishment:

- Culture a suitable cancer cell line and harvest the cells.

- Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

- Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

2. PROTAC Formulation and Administration:

- Prepare the PROTAC formulation in a suitable vehicle.

- Randomize the mice into treatment and control groups.

- Administer the PROTAC to the treatment group via a suitable route (e.g., intravenous, oral, or intraperitoneal). The control group receives the vehicle only.

3. In-Life Monitoring:

- Measure tumor volumes and body weights 2-3 times weekly.

- Monitor the animals for any signs of toxicity.

4. Pharmacodynamic and Efficacy Analysis:

- At the end of the study, euthanize the animals and collect tumors and other relevant tissues.

- Perform Western blot or immunohistochemistry (IHC) on tumor lysates to assess the levels of the target protein.

- Analyze tumor growth inhibition to determine the in vivo efficacy of the PROTAC.

Visualizations

Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 17. benchchem.com [benchchem.com]

- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PROTAC-DB [cadd.zju.edu.cn]

- 21. academic.oup.com [academic.oup.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. aragen.com [aragen.com]

- 29. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 30. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. benchchem.com [benchchem.com]

- 35. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 36. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 37. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

The Four-Membered Ring Renaissance: A Technical Guide to Cyclobutane Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals